molecular formula C10H13BrN2 B1376183 4-Bromo-2-(pyrrolidin-1-YL)aniline CAS No. 802841-82-3

4-Bromo-2-(pyrrolidin-1-YL)aniline

Cat. No.: B1376183
CAS No.: 802841-82-3
M. Wt: 241.13 g/mol
InChI Key: SZPVJRQTPASIJP-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 802841-82-3 and a molecular weight of 241.13 . It belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a benzene ring via an amine group . The benzene ring is further substituted with a bromine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Bromo-2-(pyrrolidin-1-YL)aniline is utilized as a substrate for synthesizing new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria, showing significant antibacterial properties (Bogdanowicz et al., 2013).

Coordination Polymers and Crystal Structure Analysis

This compound is also instrumental in synthesizing new Cd(II) and Hg(II) coordination polymers. These polymers have been studied for their crystal packing and supramolecular features, providing insights into nano-supramolecular assembly (Hajiashrafi et al., 2015).

Biological Activity Studies

Another significant application is in the synthesis and characterization of various analogs for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties (Bhat et al., 2011).

Application in Crystal Structure Determination

The compound is also useful in crystal structure investigations, as seen in studies examining the crystal structure of various organic compounds, aiding in understanding molecular orientations and interactions (Goubitz et al., 2001).

Quantum Mechanical Investigations

This compound derivatives are subjects of quantum mechanical investigations to understand their reaction pathways and potential applications, such as in liquid crystal technology (Ahmad et al., 2017).

Future Directions

Pyrrolidine, a core structure in 4-Bromo-2-(pyrrolidin-1-YL)aniline, is a versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold . This suggests that this compound and related compounds may have potential for future drug discovery .

Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPVJRQTPASIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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